molecular formula C9H13ClN2 B11906957 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride

2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride

Cat. No.: B11906957
M. Wt: 184.66 g/mol
InChI Key: LAOVZPSSPYDQTE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride typically involves the reaction of 2,3-dihydro-1H-indene with hydrazine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. The process involves the use of readily available raw materials and mild reaction conditions to minimize production costs and environmental impact. The final product is purified through crystallization or other suitable methods to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various indene and hydrazine derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison: 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity compared to its analogs. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and specific biological effects .

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

2,3-dihydro-1H-inden-4-ylhydrazine;hydrochloride

InChI

InChI=1S/C9H12N2.ClH/c10-11-9-6-2-4-7-3-1-5-8(7)9;/h2,4,6,11H,1,3,5,10H2;1H

InChI Key

LAOVZPSSPYDQTE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)NN.Cl

Origin of Product

United States

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